1-(4-Amino-2-fluorophenyl)piperidin-4-ol
Overview
Description
1-(4-Amino-2-fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an amino group (-NH2) and a fluorine atom on the phenyl ring, which is attached to the piperidine ring at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-fluoroaniline and 4-piperidone.
Reaction Steps: The synthesis involves a series of reactions including nitration, reduction, and cyclization. The nitration of 4-fluoroaniline produces 4-amino-2-fluoronitrobenzene, which is then reduced to 4-amino-2-fluorophenol. This intermediate is then reacted with 4-piperidone to form the target compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder (Fe) and hydrogen gas (H2).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium cyanide (NaCN) and ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 4-amino-2-fluoronitrobenzene.
Reduction: Formation of 4-amino-2-fluorophenol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 1-(4-Amino-2-fluorophenyl)piperidin-4-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial applications due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-fluorophenyl)piperidin-4-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.
Comparison with Similar Compounds
1-(4-Amino-2-fluorophenyl)piperidin-4-ol is structurally similar to other piperidine derivatives, such as 1-(4-aminophenyl)piperidin-4-ol and 1-(2-fluorophenyl)piperidin-4-ol. the presence of both the amino and fluorine groups on the phenyl ring gives it unique chemical and biological properties. These differences can affect its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHCBYRSCYRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651872 | |
Record name | 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-51-0 | |
Record name | 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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